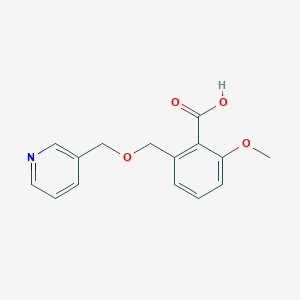

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

CAS No.: 1171924-60-9

Cat. No.: VC11710157

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171924-60-9 |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.28 g/mol |

| IUPAC Name | 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |

| Standard InChI Key | UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid, reflects its bifunctional aromatic system. The benzoic acid moiety is substituted with a methoxy group (-OCH) at the 2-position and a pyridin-3-ylmethoxymethyl chain (-CHOCH-CHN) at the 6-position. The pyridine ring introduces a heteroaromatic component, potentially enhancing solubility and enabling π-π interactions in biological systems.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1171924-60-9 | |

| Molecular Formula | ||

| Molecular Weight | 273.28 g/mol | |

| SMILES | COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 | |

| InChIKey | UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

Synthesis and Preparation

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves multi-step organic reactions:

-

Esterification: Protection of the benzoic acid’s carboxyl group via esterification to prevent unwanted side reactions.

-

Nucleophilic Substitution: Introduction of the pyridin-3-ylmethoxymethyl group using a nucleophilic agent such as pyridin-3-ylmethanol under alkaline conditions.

-

Deprotection: Hydrolysis of the ester to regenerate the free carboxylic acid.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies remain undisclosed.

Purification and Characterization

Purification typically involves column chromatography or recrystallization, followed by high-performance liquid chromatography (HPLC) to verify purity >95% . Mass spectrometry and NMR are critical for structural confirmation.

Applications in Scientific Research

Drug Discovery

The compound’s dual aromatic systems make it a candidate for:

-

Enzyme Inhibition: Pyridine derivatives often target ATP-binding pockets in kinases.

-

Antimicrobial Agents: Benzoic acid analogs exhibit activity against bacterial efflux pumps.

Materials Science

-

Coordination Polymers: The carboxylate group can bind metal ions, facilitating the design of porous materials for gas storage.

-

Ligand Design: Pyridine moieties serve as ligands in catalytic systems.

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |

| Ventilation | Fume hood for powder handling |

| Storage | Cool, dry place in airtight container |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume